
Evacetrapib discovery and early development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

Get Quote

Mechanism of Action and Rationale

The development of evacetrapib was grounded in the epidemiological inverse correlation between HDL-C

levels and cardiovascular disease (CV) risk [1]. CETP mediates the transfer of cholesteryl esters from HDL

to apolipoprotein B-containing lipoproteins like LDL and VLDL (very-low-density lipoprotein); inhibiting

CETP was therefore pursued as a strategy to increase HDL-C and reduce LDL-C [1] [2].

A key objective was to create a molecule without the off-target liabilities of torcetrapib, the first CETP

inhibitor whose development was terminated due to increased blood pressure and aldosterone levels [1].

Preclinical studies confirmed that evacetrapib did not induce aldosterone or cortisol biosynthesis in a human

adrenal cell line, unlike torcetrapib [1].

The diagram below illustrates the mechanism of CETP inhibition.
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Evacetrapib inhibits CETP, blocking cholesterol ester transfer from HDL to LDL/VLDL.

Preclinical Profiling Data

Evacetrapib demonstrated potent and selective inhibition of CETP in vitro and in vivo, with a clean off-

target profile [1].

Assay Type Experimental System Key Finding Result

In Vitro Potency
[1]

Human recombinant CETP
protein

Half-maximal inhibitory concentration
(IC₅₀)

5.5 nM

In Vitro Potency
[1]

Pooled human plasma Half-maximal inhibitory concentration
(IC₅₀)

36 nM

In Vivo Efficacy
[1]

hCETP/ApoA-I double
transgenic mice

Ex vivo CETP inhibition ED₅₀ (8 hrs
post oral dose)

< 5
mg/kg

Off-Target
Profile [1]

H295R human adrenal cells No induction of aldosterone or cortisol No
effect
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Assay Type Experimental System Key Finding Result

Off-Target
Profile [1]

Rat model No blood pressure elevation at high
exposures

No
effect

Early Clinical Pharmacokinetics and Disposition

Early phase clinical studies characterized the drug's behavior in the body, confirming its extensive

metabolism and elimination profile [3].

Parameter Findings

Absorption &
Half-life

Time to peak plasma concentration (Tmax) of 4-6 hours and a terminal half-life of
24-44 hours [4].

Metabolism Extensive metabolism, primarily by the Cytochrome P450 3A (CYP3A) enzyme
system, with a minor contribution from CYP2C8 [3].

Route of
Elimination

Administered radioactivity was recovered primarily in feces (93.1%) and minimally
in urine (2.30%) [3].

Drug Interaction
Potential

Co-administration with strong CYP3A inhibitor ketoconazole increased
evacetrapib exposure, while strong CYP2C8 inhibitor gemfibrozil had no

significant effect [3].

Pharmacodynamic Effects in Early Clinical Trials

In healthy volunteers and patients with dyslipidemia, evacetrapib produced robust, dose-dependent effects

on lipid parameters [4].

Dose (once daily) CETP Inhibition HDL-C Change LDL-C Change

100 mg ~65% Not specified (early study) Not specified (early study)
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Dose (once daily) CETP Inhibition HDL-C Change LDL-C Change

300 mg ~84% Not specified (early study) Not specified (early study)

600 mg ~91% +87% (vs. placebo) -29% (vs. placebo)

A 14-day multiple ascending dose study in healthy volunteers confirmed that the 600 mg dose did not

produce clinically relevant effects on 24-hour ambulatory blood pressure, a key differentiator from

torcetrapib [4].

Experimental Protocols for Key Assays

The early development of evacetrapib relied on specific and robust experimental methods to characterize its

activity and properties.

In Vitro CETP Inhibition Assay (Fluorometric)

This assay used a substrate micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester

analog (BODIPY-CE) [1].

Procedure: Filtered, pooled human plasma was incubated with evacetrapib (serially diluted in

DMSO) at 37°C for 30 minutes. Substrate particles were added, and the reaction was incubated for
another 4 hours. CETP-mediated transfer of BODIPY-CE to apoB-containing lipoproteins increased

fluorescence, measured at 544 nm excitation / 595 nm emission [1].
Data Analysis: IC₅₀ values were determined by nonlinear regression of the inhibition data [1].

CYP450 Metabolism Identification

System: A panel of 10 recombinant human CYP enzymes (rCYPs) and human liver microsomes

(HLMs) [3].
Incubation: Evacetrapib was incubated with NADPH-fortified rCYPs or HLMs. metabolite formation

was monitored [3].
Scaling & Calculation: The fraction of hepatic CYP-mediated clearance (fmCYP) for each CYP

enzyme was determined by scaling the intrinsic clearance from rCYPs to HLM-scaled intrinsic
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clearance [3].

Note on Later-Stage Clinical Outcomes

While evacetrapib's early development showed a promising pharmacologic profile, the phase 3

ACCELERATE trial in 12,092 patients with high-risk vascular disease was terminated early for lack of

efficacy. Despite robustly increasing HDL-C by over 130% and lowering LDL-C by about 31%, evacetrapib

did not reduce the rate of major cardiovascular events compared to placebo [5] [6]. This outcome suggests

that simply raising HDL-C levels with a CETP inhibitor may not be sufficient to improve clinical outcomes

in a population already receiving standard medical therapy, including statins.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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